3-嘧啶-5-基-1H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

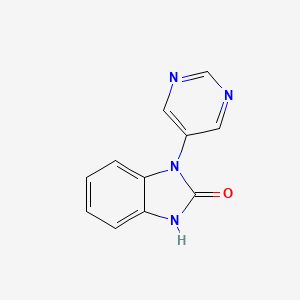

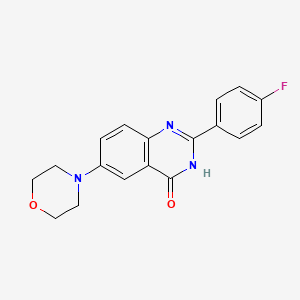

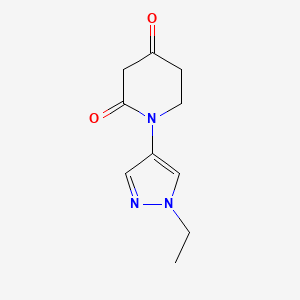

“3-pyrimidin-5-yl-1H-benzimidazol-2-one” is a compound that contains a benzimidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The benzimidazole ring is a part of many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused to an imidazole ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学研究应用

Cancer Research: CDK2 Inhibition

SCHEMBL5956448: has shown promise in cancer research, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation. Compounds with similar structures have demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests that SCHEMBL5956448 could be a potent candidate for targeted cancer therapies.

Antiviral Drug Development

The benzimidazole core of SCHEMBL5956448 is structurally similar to nucleic acid bases, making it a valuable scaffold for antiviral drug development. Derivatives of this compound class have been explored for their efficacy against a range of viral infections, including influenza and COVID-19 . The compound’s ability to mimic nucleotide structures could lead to novel treatments for viral diseases.

Optoelectronic Devices

Benzimidazole derivatives, including those related to SCHEMBL5956448 , are used in optoelectronic devices due to their electron-deficient nature. They serve as electron transport layer materials and hosts for light-emitting systems in devices like OLEDs . The compound’s low LUMO energy level makes it suitable for these applications.

Perovskite Solar Cells

In the field of perovskite solar cells, SCHEMBL5956448 derivatives are applied as electron transport layers (ETL). Their orientation control at the interface between the ETL and the perovskite layer is crucial for the performance of the solar cells . The compound’s properties can enhance the efficiency and stability of these renewable energy devices.

Pharmaceutical Applications

The benzimidazole moiety of SCHEMBL5956448 is a common feature in many pharmaceutical drugs. Its isosteric resemblance to nucleic acid bases allows it to interact with various biological targets. This structural characteristic enables the compound to be a potential candidate for the development of new medications with diverse therapeutic effects .

作用机制

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

For instance, some benzimidazole compounds bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It’s important to note that the pharmacokinetics of a drug can be influenced by various factors, including patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

属性

IUPAC Name |

3-pyrimidin-5-yl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-14-9-3-1-2-4-10(9)15(11)8-5-12-7-13-6-8/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYKOXLQPFNHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)

![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)

![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)